REACTION_CXSMILES
|
[BH4-].[Na+].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[C:17]2[CH2:16][C:15]([CH3:19])([CH3:18])[CH2:14][C:13](=[O:20])[C:12]=2[C:11]([CH3:21])=[N:10]1.C1CCCCC1>C(O)C>[OH:20][CH:13]1[CH2:14][C:15]([CH3:19])([CH3:18])[CH2:16][C:17]2[N:9]([C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][N:3]=3)[N:10]=[C:11]([CH3:21])[C:12]1=2 |f:0.1|
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)N1N=C(C=2C(CC(CC12)(C)C)=O)C
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under magnetic stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
maintained under inert atmosphere
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at about 50° C. for about 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a foam which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C=2C(=NN(C2CC(C1)(C)C)C1=NC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |